molecular formula C8H6Cl2O2 B1329532 3,4-Dichlorophenylacetic acid CAS No. 5807-30-7

3,4-Dichlorophenylacetic acid

Cat. No.: B1329532
CAS No.: 5807-30-7
M. Wt: 205.03 g/mol
InChI Key: ZOUPGSMSNQLUNW-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylacetic acid is an organic compound with the molecular formula C₈H₆Cl₂O₂. It is a derivative of phenylacetic acid, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenylacetic acid can be synthesized through several methods. One common approach involves the chlorination of phenylacetic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the 3rd and 4th positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dichlorophenylacetic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 4-Chlorophenylacetic acid
  • 3,5-Dichlorophenylacetic acid

Comparison: 3,4-Dichlorophenylacetic acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to 2,4-Dichlorophenylacetic acid, it has different substitution patterns that affect its chemical behavior and applications. The presence of chlorine atoms at the 3rd and 4th positions enhances its ability to act as an auxin analog, making it more effective in promoting plant growth .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUPGSMSNQLUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206794
Record name 3,4-Dichlorophenylacetic acid
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5807-30-7
Record name 3,4-Dichlorophenylacetic acid
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Record name 3,4-Dichlorophenylacetic acid
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Record name 5807-30-7
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Record name 3,4-Dichlorophenylacetic acid
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Record name 3,4-dichlorophenylacetic acid
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Record name 3,4-DICHLOROPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 3,4-Dichlorophenylacetic acid in scientific research?

A1: this compound is primarily investigated for its bioactivity. Research indicates it can function as an auxin analog, influencing plant growth and development []. Additionally, derivatives of this compound have shown promising antibacterial and antifungal properties [].

Q2: How is the structure of this compound characterized?

A2: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and infrared (IR) spectroscopy are commonly employed to elucidate its structure []. X-ray crystallography has also been used to determine the crystal structure of its derivatives, providing detailed insights into their three-dimensional arrangements [].

Q3: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?

A3: Research on a related compound, U50,488, highlights the impact of stereochemistry on its binding affinity for opioid and sigma receptors []. Modifying the stereochemistry of U50,488, which also contains the 3,4-dichlorophenylacetamide moiety, resulted in a shift from predominantly kappa opioid receptor activity to high-affinity sigma ligand behavior []. This underscores the importance of SAR studies in optimizing desired biological activities.

Q4: Are there any environmental concerns associated with this compound?

A4: Yes, this compound is identified as a significant organochlorine compound found in municipal sewage treatment plants [, ]. Its presence is linked to biogenic chlorination processes, potentially originating from industrial sources like slaughterhouses []. This raises concerns about its release into the environment and potential impact on ecosystems.

Q5: How does composting affect the presence of this compound in sewage sludge?

A5: Studies demonstrate that composting significantly influences the forms of this compound present in sewage sludge []. While initially present in alkali-hydrolyzable conjugate forms, composting facilitates their conversion to water-soluble free acids []. This transformation is crucial for understanding the compound's fate in the environment and developing effective remediation strategies.

Q6: What methods are used to analyze and quantify this compound in environmental samples?

A6: The analysis of this compound and related chlorinated aromatic acids in environmental matrices like sewage sludge and compost involves extraction techniques followed by advanced analytical methods []. Water and alkaline methanol are commonly employed for extraction, with the latter targeting conjugated forms of the compound []. Subsequent analysis and quantification likely involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), although the specific methods used were not explicitly stated in the provided abstracts.

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